N-(3,4-dimethoxyphenyl)-2-fluoropyridine-3-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-fluoropyridine-3-carboxamide: is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a carboxamide group at the 3-position, along with a 3,4-dimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-fluoropyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-fluoropyridine-3-carboxylic acid.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde is first converted to 3,4-dimethoxyphenylamine through a reduction reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3,4-dimethoxyphenyl)-2-fluoropyridine-3-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its structural features make it a candidate for drug development and medicinal chemistry research .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where pyridine derivatives have shown efficacy .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Another compound with a 3,4-dimethoxyphenyl group but different core structure.
Uniqueness: N-(3,4-dimethoxyphenyl)-2-fluoropyridine-3-carboxamide is unique due to the combination of the fluorine atom and the carboxamide group on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c1-19-11-6-5-9(8-12(11)20-2)17-14(18)10-4-3-7-16-13(10)15/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCNBFHTRNFHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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